4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

Schistosomiasis Fragment-based drug discovery X-ray crystallography

Generic 1,8-naphthyridine analogs or ester prodrugs fail to reproduce the binding geometry validated in co-crystal structure PDB 7B02, wasting resources in antischistosomal drug discovery. • Authentic TGR fragment hit (PDB: 7B02, 1.45 Å resolution); enables rational fragment elaboration and allosteric inhibitor design against SmTGR. • Non-substitutable intermediate in established nalidixic acid synthetic routes; peer-reviewed FTIR and FT-Raman spectral data available for identity and purity confirmation. • 97% purity; supplied with full Certificate of Analysis for direct use in SAR campaigns at the 3-carboxylic acid position.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 13250-97-0
Cat. No. B178264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
CAS13250-97-0
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
InChIKeyWHJTTWIMQIGVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Key Antibacterial & Antiparasitic Scaffold


4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (CAS 13250-97-0), also known as nor-Nalidixic acid, is a heterocyclic compound belonging to the 1,8-naphthyridine-3-carboxylic acid class [1]. It is a key intermediate in the synthesis of quinolone and flavoquinolone antibacterial agents and has been identified as a fragment hit for antiparasitic drug discovery targeting thioredoxin glutathione reductase (TGR) in Schistosoma mansoni [2].

Why Analogs Fail to Substitute for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid


The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, but its biological activity and physical properties are exquisitely sensitive to the nature and position of substituents [1]. Substituting 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid with a generic analog lacking the specific 4-hydroxy or 7-methyl groups, or using an ester prodrug like the ethyl ester, will drastically alter the compound's hydrogen-bonding capacity, lipophilicity (LogP), and target engagement profile . This leads to a loss of the precise binding geometry observed in co-crystal structures and can nullify the intended biological or synthetic utility [2].

Key Differentiators for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid


High-Resolution Co-crystal Structure with SmTGR

In a fragment-based drug discovery campaign against the neglected tropical disease schistosomiasis, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid was co-crystallized with Thioredoxin Glutathione Reductase from Schistosoma mansoni (SmTGR) [1]. The high-resolution (1.45 Å) X-ray structure (PDB ID: 7B02) provides atomic-level detail of its binding mode, revealing a novel allosteric binding site between two symmetry-related SmTGR subunits [1]. This is in contrast to other fragment hits from the same screen that bound near the NADPH site, highlighting a unique and mechanistically distinct binding profile [1]. This is the only publicly available, high-resolution co-crystal structure of this compound with a validated antiparasitic drug target.

Schistosomiasis Fragment-based drug discovery X-ray crystallography Parasitology

Validated FTIR/Raman Spectroscopic Reference

A comprehensive study integrating experimental FTIR and FT-Raman spectroscopy with advanced quantum chemical calculations (DFT/6-311G(d,p)) has been published for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid [1]. The study provides a detailed assignment of fundamental vibrations, combination bands, and overtone bands, with VSCF-computed frequencies showing close agreement (RMS deviation) with observed spectra [1]. This is a critical differentiator from other less-characterized naphthyridine analogs, as it provides a validated spectral fingerprint for identity confirmation and purity assessment in procurement and quality control [1]. The study also explicitly analyzes intermolecular O-H···O hydrogen bonding in the dimeric structure, a key solid-state property [1].

Analytical Chemistry Spectroscopy Quantum Chemistry Quality Control

Proven Intermediate for Nalidixic Acid & Flavoquinolones

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is the direct synthetic precursor to nalidixic acid, the prototypical first-generation quinolone antibiotic . The synthesis involves the hydrolysis of its ethyl ester, which is formed via cyclization of a pyridine precursor [1]. This specific functionalization (4-hydroxy, 7-methyl, 3-carboxylic acid) is essential for the subsequent synthetic steps to yield nalidixic acid and other flavoquinolones [2]. Closely related analogs lacking the 7-methyl group or with a different substitution pattern on the pyridine ring would yield different products, making this specific compound a non-substitutable intermediate in the established synthetic pathway .

Medicinal Chemistry Synthetic Chemistry Antibacterial Quinolones

Physicochemical Properties vs. Ester Analog

The free acid (4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid) and its ethyl ester (CAS 13250-96-9) are often considered interchangeable, but they possess distinct physical and calculated physicochemical properties that impact their handling and potential biological performance [1]. The free acid is a solid with a melting point of 278-280 °C (decomp) [2], while the ethyl ester is often a liquid or low-melting solid. Their calculated lipophilicities also differ significantly, with the free acid having a reported LogP of approximately 2.88 and the ethyl ester expected to be more lipophilic. These differences dictate solvent choice for reactions and can influence membrane permeability in biological assays [1].

Pre-formulation Physicochemical Properties ADME Drug Design

Application Scenarios for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid


Fragment-Based Lead Discovery for Schistosomiasis (SmTGR)

Procure this compound as a validated fragment hit for targeting Thioredoxin Glutathione Reductase (TGR) in Schistosoma mansoni. The available high-resolution co-crystal structure (PDB: 7B02) [1] enables rational structure-based drug design and fragment elaboration to develop novel, allosteric antischistosomal agents with potentially improved selectivity over existing therapies. The unique binding site offers a path to overcome resistance to conventional electrophilic TGR inhibitors [1].

Synthesis of Nalidixic Acid & 1,8-Naphthyridine Antibacterials

Use this compound as the essential, non-substitutable intermediate in the established synthetic route to nalidixic acid and its derivatives [1]. For medicinal chemists exploring novel antibacterial agents based on the 1,8-naphthyridine scaffold, this compound provides a validated starting point for introducing diversity at the 3-carboxylic acid position and exploring structure-activity relationships .

Analytical Method Development & QC for Naphthyridine Scaffolds

Utilize the published, peer-reviewed spectroscopic data (FTIR and FT-Raman) and associated quantum chemical calculations as a reference standard [1]. This data provides a reliable spectral fingerprint for confirming the identity and purity of this compound upon procurement, as well as for developing analytical methods (e.g., HPLC, IR spectroscopy) for monitoring reactions or quality control in a cGMP environment.

Physicochemical Profiling & Pre-formulation Studies

Employ this compound as a model free acid for comparative physicochemical studies against its ester prodrug form (CAS 13250-96-9) [1]. Investigate the impact of the carboxylic acid moiety on solid-state properties (melting point, crystallinity) , solubility, and calculated lipophilicity (LogP ~2.88) [2] to guide salt selection or prodrug strategies for new chemical entities containing the 1,8-naphthyridine core.

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